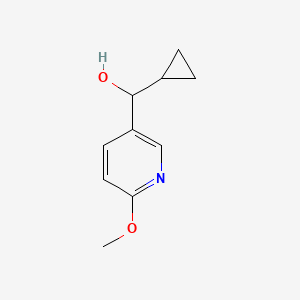
4-Methoxy-2,6-diphenylphenol
描述
4-Methoxy-2,6-diphenylphenol is an organic compound belonging to the phenol family. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes two phenyl groups and a methoxy group attached to the phenol ring. It is used in various scientific research applications due to its chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-diphenylphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the final product.
化学反应分析
Types of Reactions: 4-Methoxy-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be achieved using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of a functional group with another. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine, and other halogens.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
科学研究应用
4-Methoxy-2,6-diphenylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Industry: Utilized in the production of polymers and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of 4-Methoxy-2,6-diphenylphenol primarily involves its antioxidant properties. It can interact with free radicals, neutralizing them by donating an electron, thus preventing oxidative damage to cells and tissues . This compound may also inhibit specific enzymes involved in oxidative stress pathways, further contributing to its protective effects.
相似化合物的比较
Eugenol: A natural methoxyphenol used in perfumes and dentistry, known for its antioxidant activity.
Isoeugenol: Another natural methoxyphenol with similar uses and properties as eugenol.
Apocynin: A methoxyphenol that inhibits NADPH oxidase, reducing oxidative stress.
Uniqueness: 4-Methoxy-2,6-diphenylphenol is unique due to its specific structure, which includes two phenyl groups and a methoxy group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
32251-20-0 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC 名称 |
4-methoxy-2,6-diphenylphenol |
InChI |
InChI=1S/C19H16O2/c1-21-16-12-17(14-8-4-2-5-9-14)19(20)18(13-16)15-10-6-3-7-11-15/h2-13,20H,1H3 |
InChI 键 |
SQWMFGXXTYTJKY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{2-[(Methanesulfinyl)acetyl]phenyl}benzamide](/img/structure/B8539896.png)

![(2S)-1-[(4-fluorophenyl)sulfonyl]-2-piperidinecarboxylic acid](/img/structure/B8539926.png)
![1-Piperidineacetamide,n-(2,3-dihydro-2-oxo-6-benzoxazolyl)-4-[(4-hydroxyphenyl)methyl]-a-oxo-](/img/structure/B8539949.png)






